

Introduction to 2,6-Dimethylocta-2,5,7-trien-4-one Stereoisomers

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Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5,7-trien-4-one

Cat. No.: B1141765

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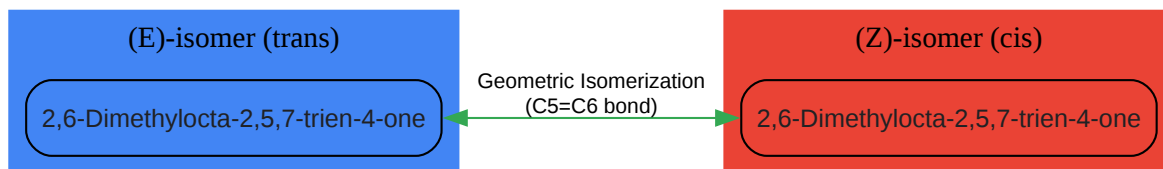
2,6-Dimethylocta-2,5,7-trien-4-one is a naturally occurring monoterpene found in the essential oils of various plants, including those from the Tagetes and Lippia genera. The molecule possesses multiple double bonds, leading to the existence of stereoisomers. The most well-documented of these are the geometric isomers arising from the C5=C6 double bond: the (E)-isomer (trans) and the (Z)-isomer (cis).

Stereochemistry

The primary source of stereoisomerism in **2,6-dimethylocta-2,5,7-trien-4-one** is the geometric isomerism at the C5=C6 double bond. This results in two diastereomers:

- (5E)-**2,6-dimethylocta-2,5,7-trien-4-one** (also known as (E)-ocimenone or trans-tagetenone)
 - (5Z)-**2,6-dimethylocta-2,5,7-trien-4-one** (also known as (Z)-ocimenone or cis-tagetenone)
- [1]

While the C2=C3 double bond could also exhibit E/Z isomerism, the common naturally occurring isomers are typically specified based on the C5=C6 configuration. Furthermore, the (Z)-isomer is described as having "planar chirality," a form of chirality that arises from the arrangement of groups in a plane. However, a detailed analysis of all potential stereoisomers, including the possibility of enantiomers arising from this planar chirality or other structural features, is not extensively covered in the available literature.



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Caption: Geometric Isomerism of **2,6-Dimethylocta-2,5,7-trien-4-one**.

Physicochemical Properties

The following tables summarize the available quantitative data for the (E) and (Z) stereoisomers of **2,6-dimethylocta-2,5,7-trien-4-one**. It is important to note that a complete set of experimental data is not available in the literature.

Table 1: General Properties

Property	(E)-Isomer	(Z)-Isomer
Synonyms	trans-Tagetenone, (E)-Ocimenone	cis-Tagetenone, (Z)-Ocimenone
CAS Number	33746-72-4[2]	33746-71-3[1]
Molecular Formula	C ₁₀ H ₁₄ O[2]	C ₁₀ H ₁₄ O[1]
Molecular Weight	150.22 g/mol [2]	150.22 g/mol [1]

Table 2: Spectroscopic Data (Partial)

Spectroscopic Data	(E)-Isomer	(Z)-Isomer
¹ H NMR	Data not available	δ 5.45 (d, J=9.8 Hz, H-5), δ 5.92 (dt, J=9.8, 1.5 Hz, H-7)
¹³ C NMR	Data not available	δ 208.5 (C=O)
Mass Spectrometry	Data not available	Top Peak m/z: 135[1]
IR Spectroscopy	Data not available	Data not available

Note: A complete and fully assigned set of spectroscopic data for both isomers is not currently available in the public domain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of either the (E) or (Z) stereoisomers of **2,6-dimethylocta-2,5,7-trien-4-one** are not well documented in publicly accessible literature. While the synthesis of structurally related compounds, such as ionones from citral, has been described, a direct and replicable protocol for tagetenone synthesis is needed for further research and development.

Biological Activity

The biological activities of essential oils containing tagetenone and ocimenone have been reported, suggesting antimicrobial, insecticidal, and antifungal properties. However, there is a scarcity of quantitative data for the isolated stereoisomers.

Table 3: Biological Activity Data (Limited)

Activity	Organism	(E)-Isomer	(Z)-Isomer
Antifungal	Microsporum gypseum	Not available	MIC = 250 µg/mL
Insecticidal	Not specified	Not available	Not available
Antimicrobial	Not specified	Not available	Not available

Note: The majority of biological activity data pertains to essential oil mixtures. Further studies on the isolated stereoisomers are required to determine their specific contributions to the observed effects.

Conclusion and Future Directions

While the existence of (E) and (Z) stereoisomers of **2,6-dimethylocta-2,5,7-trien-4-one** is established, a comprehensive understanding of their individual properties is hampered by the lack of detailed experimental data. For a complete technical guide suitable for drug development professionals, further research is required in the following areas:

- Development and publication of robust synthetic protocols for the selective synthesis of each stereoisomer.
- Complete spectroscopic characterization (^1H NMR, ^{13}C NMR, MS, IR) with full data assignment for each isomer.
- Thorough investigation of all potential stereoisomers, including enantiomers, and their chiroptical properties.
- Quantitative assessment of the biological activities of the purified stereoisomers to establish structure-activity relationships.

This foundational information is crucial for unlocking the full potential of these natural compounds in therapeutic and other applications.

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